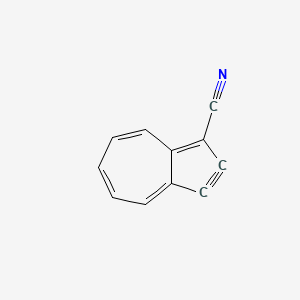
2,2'-Methylenebis(5,6,7,8-tetraphenylnaphthalene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(5,6,7,8-tetraphenylnaphthalene) is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methylene bridge connecting two naphthalene units, each substituted with four phenyl groups. The presence of multiple aromatic rings contributes to its stability and reactivity, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5,6,7,8-tetraphenylnaphthalene) typically involves the following steps:
Formation of Tetraphenylnaphthalene Units: The initial step involves the synthesis of 5,6,7,8-tetraphenylnaphthalene through a series of Friedel-Crafts alkylation reactions. Benzene is reacted with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride to introduce phenyl groups at the desired positions.
Methylene Bridge Formation: The next step is the formation of the methylene bridge. This is achieved by reacting the tetraphenylnaphthalene units with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction results in the formation of the methylene bridge, linking the two naphthalene units.
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(5,6,7,8-tetraphenylnaphthalene) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Tetraphenylnaphthalene: Large-scale Friedel-Crafts alkylation reactions are conducted in industrial reactors to produce significant quantities of tetraphenylnaphthalene.
Continuous Flow Reactors: The methylene bridge formation is carried out in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(5,6,7,8-tetraphenylnaphthalene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methylene bridge, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions primarily affect the aromatic rings, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings. Common reagents include halogens (chlorine, bromine) and nitro groups, which can be introduced using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carbonyl derivatives such as ketones or aldehydes.
Reduction: Partially hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2,2’-Methylenebis(5,6,7,8-tetraphenylnaphthalene) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Materials Science: Employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Biology and Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs. Its aromatic structure allows for interactions with biological molecules, enhancing drug solubility and bioavailability.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(5,6,7,8-tetraphenylnaphthalene) involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. The compound’s multiple aromatic rings facilitate binding to proteins, nucleic acids, and other biomolecules. This binding can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its antioxidant properties and used in rubber and plastic industries.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Similar structure but with ethyl groups, used as an antioxidant in various applications.
Uniqueness
2,2’-Methylenebis(5,6,7,8-tetraphenylnaphthalene) is unique due to its extensive aromatic system, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics, such as organic electronics and advanced materials.
Properties
CAS No. |
92958-38-8 |
|---|---|
Molecular Formula |
C69H48 |
Molecular Weight |
877.1 g/mol |
IUPAC Name |
1,2,3,4-tetraphenyl-6-[(5,6,7,8-tetraphenylnaphthalen-2-yl)methyl]naphthalene |
InChI |
InChI=1S/C69H48/c1-9-25-50(26-10-1)62-58-43-41-48(46-60(58)64(52-29-13-3-14-30-52)68(56-37-21-7-22-38-56)66(62)54-33-17-5-18-34-54)45-49-42-44-59-61(47-49)65(53-31-15-4-16-32-53)69(57-39-23-8-24-40-57)67(55-35-19-6-20-36-55)63(59)51-27-11-2-12-28-51/h1-44,46-47H,45H2 |
InChI Key |
WYUVLQLHQQBPKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC(=C3)CC4=CC5=C(C=C4)C(=C(C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


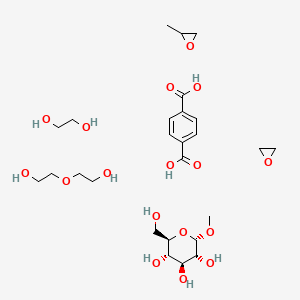
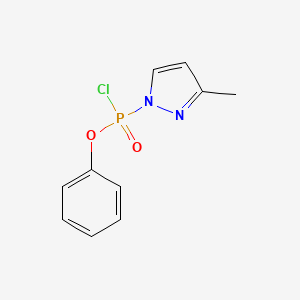
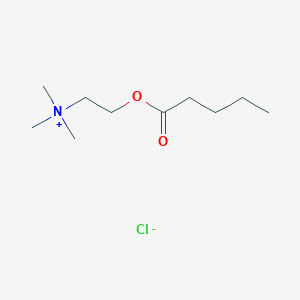
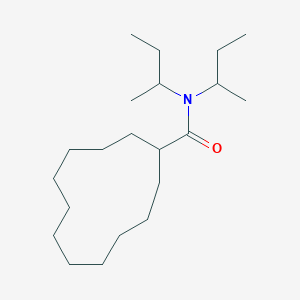



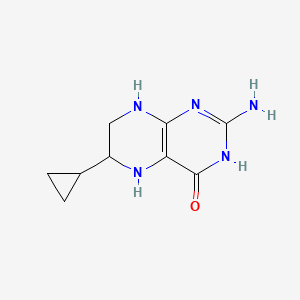
acetate](/img/structure/B14345564.png)

![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
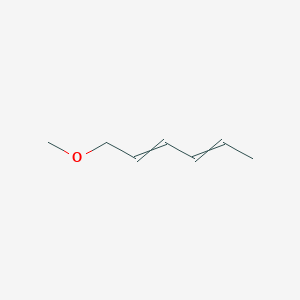
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
